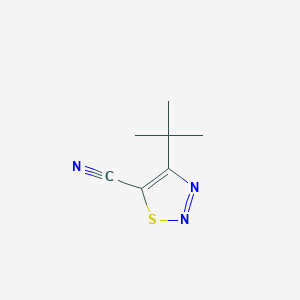![molecular formula C11H20O3 B14466901 methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate CAS No. 72886-99-8](/img/structure/B14466901.png)
methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate is a chemical compound with the molecular formula C11H20O3 It is an ester derived from the combination of a methoxycyclohexyl group and a propanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate typically involves the esterification of 3-[(1S,2S)-2-methoxycyclohexyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(1S,2S)-2-methoxycyclohexyl]propanoic acid.
Reduction: 3-[(1S,2S)-2-methoxycyclohexyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme kinetics.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding acid and alcohol. These products can then participate in further biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1S,3S)-3-methyl-2-oxocyclopentyl]propanoate
- Methyl 3-(3-methyl-2-oxocyclohexyl)propionate
- Ethyl 4-(3-methyl-2-oxocyclopentyl)-3-oxobutanoate
Uniqueness
Methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate is unique due to its specific stereochemistry and the presence of a methoxy group on the cyclohexyl ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
72886-99-8 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate |
InChI |
InChI=1S/C11H20O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
FIVGNUMMSHPWHT-UWVGGRQHSA-N |
Isomeric SMILES |
CO[C@H]1CCCC[C@H]1CCC(=O)OC |
Canonical SMILES |
COC1CCCCC1CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
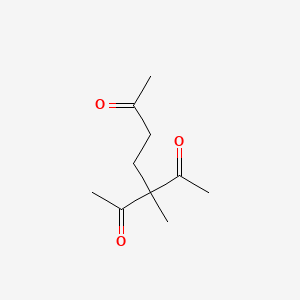
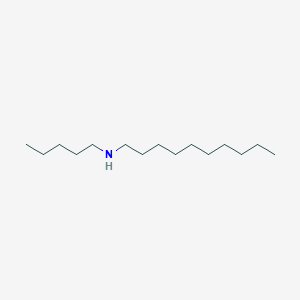
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
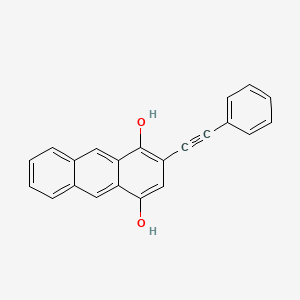
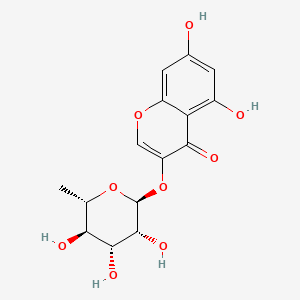
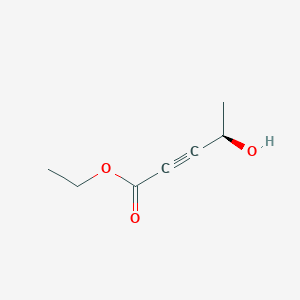
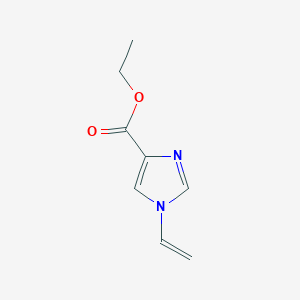
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
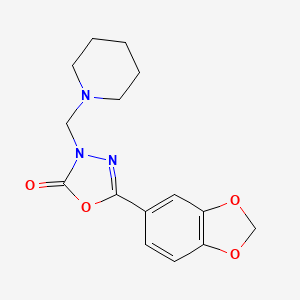
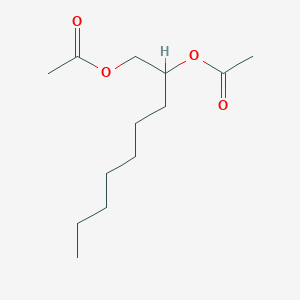
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
